molecular formula C11H16N2O3 B3072519 N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide CAS No. 1016763-63-5

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide

Cat. No.: B3072519
CAS No.: 1016763-63-5
M. Wt: 224.26 g/mol
InChI Key: SXLSBBNVYSKOOQ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016763-63-5) is a synthetic organic compound with the molecular formula C 11 H 16 N 2 O 3 and a molecular weight of 224.26 g/mol . It is part of the broader chemical class of acetamide derivatives, which are frequently investigated in medicinal chemistry for their diverse biological activities . Compounds featuring a phenoxy acetamide scaffold, similar to this one, are of significant interest in pharmaceutical research for designing and developing new therapeutic agents . As a building block, this compound can be used in various chemical synthesis and drug discovery projects. Researchers can utilize it to create novel derivatives or to study structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. The compound is typically supplied as a powder and should be stored sealed in a dry environment at room temperature . Researchers are advised to consult the safety data sheet and conduct their own stability and compatibility tests for specific experimental conditions.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLSBBNVYSKOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide typically involves the reaction of 4-aminophenol with 2-(2-methoxyethoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-Aminophenyl)acetamide: Lacks the methoxyethoxy group, resulting in different chemical and biological properties.

    N-(4-Methoxyphenyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group on the phenyl ring, which may alter its reactivity and interactions with molecular targets.

Biological Activity

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine group and a methoxyethoxy side chain, which contribute to its unique chemical properties. Its molecular structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O3_{3}

The presence of the methoxyethoxy group enhances the compound's solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or cellular receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Modulation : It can bind to cellular receptors, modulating signaling pathways that affect various physiological processes.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several human cancer cell lines. For example, studies have shown that it can inhibit growth in A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells . The compound's IC50_{50} values suggest potent activity, comparable to established anticancer agents.

Cell Line IC50_{50} (μM)
A5495.0
HeLa3.8
HT292.5

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies indicate that it may reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the compound's antiproliferative effects on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through both intrinsic and extrinsic pathways .
  • Animal Models : In vivo studies using mouse xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor volume compared to control groups .
  • Comparative Analysis : When compared with similar compounds lacking the methoxyethoxy group, this compound showed enhanced biological activity, highlighting the importance of its unique structural features.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the aminophenyl group (δ 6.5–7.0 ppm for aromatic protons) and methoxyethoxy chain (δ 3.3–3.7 ppm for –OCH2–) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+) should match the theoretical molecular weight (C11H16N2O3: 248.26 g/mol) .

How do substituent variations on the phenyl or methoxyethoxy groups affect biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Reference
4-Aminophenyl Essential for receptor binding (e.g., enzyme inhibition via H-bonding with –NH2) .
2-Methoxyethoxy Enhances solubility; longer ethoxy chains reduce cellular permeability .
Chloro substitution Increases cytotoxicity but reduces selectivity (e.g., IC50 drops from 50 μM to 15 μM) .

Q. Methodological Approach :

  • Compare analogs using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
  • Use molecular docking to predict binding interactions with target proteins .

How can conflicting pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity) be resolved?

Advanced Research Question
Contradictions arise from assay-specific conditions or impurity interference:

  • Case Study : Antimicrobial activity (MIC = 8 μg/mL) in one study but no effect in another .
    • Resolution : Verify purity via HPLC and retest under standardized conditions (e.g., CLSI guidelines).
    • Mechanistic Clarity : Use genetic knockout models to confirm target specificity .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC50 against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ³H) to track intracellular accumulation .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

What analytical techniques ensure batch-to-batch consistency in preclinical studies?

Basic Research Question

  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress .
  • Karl Fischer Titration : Ensure water content <0.5% for stability .
  • Stability-Indicating HPLC : Detect degradation products under stress conditions (heat, light, pH) .

How can derivatives be designed to improve metabolic stability without sacrificing potency?

Advanced Research Question

  • Strategies :
    • Replace the methoxy group with trifluoromethoxy (enhances metabolic resistance) .
    • Introduce methyl groups ortho to the amine to sterically hinder oxidative metabolism .
  • Validation : Perform microsomal stability assays (e.g., human liver microsomes) and compare half-life (t1/2) .

What experimental approaches determine the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Stability : Accelerated aging studies (40°C/75% RH) over 4 weeks .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide
Reactant of Route 2
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N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide

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